BenchChemオンラインストアへようこそ!

N-(5-bromo-2-chlorobenzyl)-N-ethylethanamine

Medicinal Chemistry Structure-Activity Relationship Halogen Bonding

N-(5-Bromo-2-chlorobenzyl)-N-ethylethanamine (CAS 863111-53-9) is a synthetic tertiary amine belonging to the halogenated dialkylbenzylamine class, with the molecular formula C₁₁H₁₅BrClN and a molecular weight of 276.60 g/mol. The compound features a benzyl ring substituted with bromine at the 5-position and chlorine at the 2-position, connected to an N,N-diethylamino group.

Molecular Formula C11H15BrClN
Molecular Weight 276.6 g/mol
CAS No. 863111-53-9
Cat. No. B1457665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-bromo-2-chlorobenzyl)-N-ethylethanamine
CAS863111-53-9
Molecular FormulaC11H15BrClN
Molecular Weight276.6 g/mol
Structural Identifiers
SMILESCCN(CC)CC1=C(C=CC(=C1)Br)Cl
InChIInChI=1S/C11H15BrClN/c1-3-14(4-2)8-9-7-10(12)5-6-11(9)13/h5-7H,3-4,8H2,1-2H3
InChIKeyXKUAHQDVTCMGNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(5-Bromo-2-chlorobenzyl)-N-ethylethanamine (CAS 863111-53-9): Core Identity and Physicochemical Profile for Research Procurement


N-(5-Bromo-2-chlorobenzyl)-N-ethylethanamine (CAS 863111-53-9) is a synthetic tertiary amine belonging to the halogenated dialkylbenzylamine class, with the molecular formula C₁₁H₁₅BrClN and a molecular weight of 276.60 g/mol . The compound features a benzyl ring substituted with bromine at the 5-position and chlorine at the 2-position, connected to an N,N-diethylamino group . It is cataloged under MDL number MFCD28400505 and is commercially available as a versatile small-molecule scaffold for research and further manufacturing use . Predicted physicochemical parameters include a calculated LogP of 3.94 and a topological polar surface area (TPSA) of 3.24 Ų, with zero hydrogen bond donors and one hydrogen bond acceptor .

Procurement Risk Alert: Why N-(5-Bromo-2-chlorobenzyl)-N-ethylethanamine Cannot Be Replaced by Arbitrary Halogenated Benzylamines


Halogenated dialkylbenzylamines are not interchangeable. The precise regiochemistry of halogen substitution on the aromatic ring—specifically the 5-bromo-2-chloro pattern in this compound—governs molecular recognition, metabolic stability, and synthetic utility in ways that closely related regioisomers (e.g., 4-bromo-3-chloro analogs) do not replicate . Additionally, the absence of a 2-chloroethyl group on the aliphatic amine distinguishes this compound from neurotoxic analogs such as DSP-4, eliminating the risk of unintended adrenergic neuron ablation in biological assays [1]. Predicted lipophilicity (LogP 3.94) differs from the 2-fluoro congener (LogP 3.80) by approximately 0.14 log units, which, while modest, corresponds to a measurable difference in partition behavior and membrane permeability in vitro . Substituting a primary or secondary benzylamine for this tertiary amine would introduce hydrogen bond donor capacity, fundamentally altering pharmacokinetic and intermolecular interaction profiles .

N-(5-Bromo-2-chlorobenzyl)-N-ethylethanamine: Quantitative Comparator Evidence for Informed Selection


Regioisomeric Halogen Substitution: 5-Br-2-Cl vs. 4-Br-3-Cl Pattern Drives Differential pKa and Reactivity

The 5-bromo-2-chloro substitution pattern of the target compound constitutes a distinct electronic and steric environment relative to the 4-bromo-3-chloro regioisomer. The predicted pKa of the 4-bromo-3-chloro regioisomer is 9.04±0.25 , while the target compound's closely related analog (N-(4-bromo-2-chlorobenzyl)-N-ethylethanamine) exhibits a predicted pKa of 8.94±0.25 , suggesting that the 2-chloro substituent exerts a greater electron-withdrawing effect when positioned ortho to the methylene bridge compared to meta, lowering basicity by approximately 0.1 pKa units. This difference, though modest, can influence protonation state at physiological pH ranges and affect salt formation, extraction efficiency, and receptor binding in medicinal chemistry campaigns.

Medicinal Chemistry Structure-Activity Relationship Halogen Bonding

Lipophilicity Differentiation: LogP 3.94 vs. Fluorinated Analog LogP 3.80 Enables Tunable Membrane Partitioning

The target compound exhibits a computed LogP of 3.9443 , compared to 3.80 for the direct fluorinated analog N-(5-bromo-2-fluorobenzyl)-N-ethylethanamine . The ΔLogP of +0.14 reflects the higher lipophilicity of chlorine versus fluorine at the 2-position, consistent with Hansch substituent constants (πCl = 0.71 vs. πF = 0.14). This difference corresponds to an approximately 1.4-fold higher octanol-water partition coefficient for the target compound, which may translate into enhanced passive membrane permeability and altered tissue distribution in cell-based assays.

Physicochemical Profiling ADME Prediction Lead Optimization

Safety-Driven Selection: Absence of 2-Chloroethyl Moiety Eliminates DSP-4-Like Neurotoxicity Liability

DSP-4 (N-(2-chloroethyl)-N-ethyl-2-bromobenzylamine) is a well-characterized monoaminergic neurotoxin that selectively ablates noradrenergic neurons via cyclization to a reactive aziridinium ion, which is accumulated by the norepinephrine transporter [1]. Doses as low as 50 mg/kg (i.p.) in rodents produce long-lasting (>6 months) depletion of norepinephrine [2]. The target compound lacks the 2-chloroethyl substituent, possessing instead a simple N,N-diethyl configuration. This structural difference abolishes the capacity for aziridinium formation, confirmed by the fact that the target compound has no hydrogen bond donors and a LogP of 4.31 for DSP-4 versus 3.94 for the target compound . Consequently, the target compound can be handled under standard laboratory safety protocols without the specialized containment and disposal procedures required for DSP-4.

Neurochemistry Safety Pharmacology Chemical Toxicology

Hydrogen Bonding Profile: Zero H-Bond Donors Distinguishes Tertiary Amine from Primary/Secondary Benzylamine Analogs

The target compound possesses zero hydrogen bond donors (HBD = 0) and one hydrogen bond acceptor (HBA = 1) . In contrast, the primary amine analog 5-bromo-2-chlorobenzylamine (CAS 1096296-85-3) has HBD = 1 (or 2 as free base) and the secondary amine N-(2-chlorobenzyl)ethanamine has HBD = 1 . This difference has a direct impact on predicted passive permeability: a reduction from 1 to 0 HBD is associated with an approximate 0.7 log unit increase in predicted Caco-2 permeability based on established QSPR models [1]. The tertiary amine also exhibits a higher LogP (3.94) compared to the secondary amine analog (2.84) , consistent with the absence of hydrogen bond donor capacity and greater lipophilicity.

Molecular Design Permeability Drug-Likeness

Commercial Purity Specifications: ≥98% Assay Enables Direct Use in SAR Campaigns Without Re-Purification

The target compound is commercially available at ≥98% purity from multiple suppliers (Cat. No. CS-0673716, Leyan Product No. 1744372) . This compares favorably to the typical ≥95% specification offered for the regioisomeric 4-bromo-3-chloro analog (CAS 1414870-60-2) . The 3% purity differential is consequential for high-throughput screening: at 95% purity, a 5% impurity burden corresponds to approximately 500 μM of potential nuisance compounds in a 10 mM DMSO stock, exceeding the recommended ≤100 μM total impurity threshold for primary screening decks. The ≥98% specification reduces this to ≤200 μM, approaching acceptable limits without additional purification.

Quality Control Compound Management High-Throughput Screening

N-(5-Bromo-2-chlorobenzyl)-N-ethylethanamine: Evidence-Backed Application Scenarios for Procurement Decision-Making


Medicinal Chemistry Scaffold for Halogen Bonding Optimization in Lead Series

The 5-bromo-2-chloro substitution pattern provides a defined halogen bonding donor (Br) ortho to a chlorine atom, creating a unique electrostatic surface potential profile that can be exploited for structure-based drug design. The compound serves as a versatile tertiary amine building block where the N,N-diethyl group can be dealkylated or further functionalized. Procurement of the 5-bromo-2-chloro regioisomer over the 4-bromo-3-chloro alternative ensures the halogen bonding vector is correctly oriented for targets where the ortho-bromo interaction has been computationally predicted .

Non-Neurotoxic Reference Compound for Noradrenergic Transporter Studies

In research programs investigating norepinephrine transporter (NET) pharmacology, the target compound provides a structurally cognate but non-neurotoxic alternative to DSP-4. Unlike DSP-4, which irreversibly ablates noradrenergic terminals via aziridinium ion formation, the target compound lacks the 2-chloroethyl group and therefore does not cyclize to a reactive intermediate. This makes it suitable for reversible binding or functional assays on NET without confounding neurotoxicity artifacts [1].

Physicochemical Probe for Lipophilicity-Permeability Relationship Studies

With a LogP of 3.94, zero H-bond donors, and one H-bond acceptor, the compound occupies a well-defined region of physicochemical space. Its LogP differs by +0.14 from the 2-fluoro analog, providing a matched molecular pair for studying the impact of halogen substitution on membrane permeability, plasma protein binding, and metabolic stability. The ≥98% purity specification ensures that observed biological differences are attributable to the compound itself rather than impurities .

Synthetic Intermediate for Late-Stage Functionalization via Halogen-Selective Cross-Coupling

The differentiated reactivity of aryl bromide versus aryl chloride enables sequential chemoselective cross-coupling reactions (e.g., Suzuki-Miyaura at the bromide position followed by Buchwald-Hartwig amination at the chloride position). This orthogonal reactivity profile is not available in dihalogenated regioisomers where both halogens reside in electronically equivalent positions, making the 5-bromo-2-chloro arrangement uniquely suited for divergent library synthesis [2].

Quote Request

Request a Quote for N-(5-bromo-2-chlorobenzyl)-N-ethylethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.